N-(2,3-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
Description
N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with a difluorophenyl group
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-6-11(17(2)16-8)15-7-9-4-3-5-10(13)12(9)14/h3-6,15H,7H2,1-2H3 |
InChI Key |
HHCRQWKJPCVCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(C(=CC=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide: Known for its herbicidal activity.
4-(Aminosulfonyl)-N-(2,5-difluorophenyl)methyl-benzamide: Investigated for its pharmacological properties.
Uniqueness
N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(2,3-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Molecular Formula : C12H13F2N3
Molecular Weight : 237.25 g/mol
IUPAC Name : N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Canonical SMILES : CC1=NN(C(=C1)NCC2=C(C(=CC=C2)F)F)C
The synthesis of this compound typically involves the reaction of 2,3-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions in an organic solvent such as dichloromethane or toluene. This compound's unique difluoro substitution pattern contributes significantly to its enhanced stability and biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression. Its difluorobenzyl group enhances binding affinity towards specific enzymes or receptors .
- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving the inhibition of tumor growth-related enzymes .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine | C12H13F2N3 | Studied for antimicrobial properties |
| 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | A simpler structure; serves as a building block |
| N-(benzyl)-1,3-dimethyl-1H-pyrazol-5-amine | C11H14N4 | Lacks fluorine substituents; used in various applications |
The unique structural features of this compound enhance its biological activity compared to other pyrazole derivatives. The presence of fluorine atoms is crucial for increasing chemical stability and interaction with biological macromolecules.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of pyrazole derivatives. For instance:
- A study published in PubMed indicated that various pyrazole compounds exhibit a broad spectrum of biological activities including anticancer effects and enzyme inhibition .
- Another research article detailed the synthesis and evaluation of related pyrazole compounds against human recombinant alkaline phosphatase, demonstrating their potential as therapeutic agents .
The mechanism of action of this compound involves:
- Binding Interactions : The difluorophenyl group enhances binding affinity to enzymes or receptors involved in inflammatory pathways.
- Inhibition of Enzymatic Activity : The compound potentially inhibits enzymes associated with cancer progression and inflammation through competitive inhibition mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
